3-[(3-Chlorobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 3-[(3-Chlorobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 692287-38-0
VCID: VC4520188
InChI: InChI=1S/C24H18ClF3N2S/c25-18-8-3-5-15(11-18)14-31-23-21(13-29)19-9-1-2-10-20(19)22(30-23)16-6-4-7-17(12-16)24(26,27)28/h3-8,11-12H,1-2,9-10,14H2
SMILES: C1CCC2=C(C1)C(=C(N=C2C3=CC(=CC=C3)C(F)(F)F)SCC4=CC(=CC=C4)Cl)C#N
Molecular Formula: C24H18ClF3N2S
Molecular Weight: 458.93

3-[(3-Chlorobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

CAS No.: 692287-38-0

Cat. No.: VC4520188

Molecular Formula: C24H18ClF3N2S

Molecular Weight: 458.93

* For research use only. Not for human or veterinary use.

3-[(3-Chlorobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile - 692287-38-0

Specification

CAS No. 692287-38-0
Molecular Formula C24H18ClF3N2S
Molecular Weight 458.93
IUPAC Name 3-[(3-chlorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Standard InChI InChI=1S/C24H18ClF3N2S/c25-18-8-3-5-15(11-18)14-31-23-21(13-29)19-9-1-2-10-20(19)22(30-23)16-6-4-7-17(12-16)24(26,27)28/h3-8,11-12H,1-2,9-10,14H2
Standard InChI Key ZRLCPEZGGGWVRF-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=C(N=C2C3=CC(=CC=C3)C(F)(F)F)SCC4=CC(=CC=C4)Cl)C#N

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound’s core structure consists of a tetrahydroisoquinoline scaffold, which is partially saturated to enhance metabolic stability compared to fully aromatic analogs . Key substituents include:

  • 3-Chlorobenzyl sulfanyl group: Introduces steric bulk and electron-withdrawing effects via the chlorine atom, potentially enhancing binding affinity to hydrophobic enzyme pockets.

  • 3-Trifluoromethylphenyl group: The trifluoromethyl (-CF3_3) moiety confers high electronegativity and lipophilicity, improving membrane permeability .

  • 4-Carbonitrile group: Acts as a hydrogen bond acceptor, influencing intermolecular interactions in biological systems .

Table 1: Predicted Physicochemical Properties

PropertyValue
Boiling Point571.8 ± 50.0 °C
Density1.39 ± 0.1 g/cm³
pKa-0.85 ± 0.20
LogP (Partition Coefficient)4.92 (estimated)

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols are proprietary, general methodologies involve multi-step reactions:

  • Core Formation: Cyclization of phenethylamine derivatives to construct the tetrahydroisoquinoline backbone .

  • Sulfanyl Group Introduction: Nucleophilic substitution using 3-chlorobenzyl mercaptan under basic conditions.

  • Trifluoromethylphenyl Attachment: Suzuki-Miyaura coupling with 3-trifluoromethylphenylboronic acid .

  • Nitrilation: Conversion of a carbonyl group to a nitrile using POCl3_3/NH4_4Cl .

Stability and Degradation

The compound is stable under inert atmospheres but susceptible to hydrolysis in aqueous acidic or alkaline conditions due to the labile sulfanyl ether bond . Photodegradation studies indicate moderate sensitivity to UV light, necessitating storage in amber containers.

CompoundTarget IC50_{50} (nM)Selectivity Ratio (MAO-B/MAO-A)
Reference Standard (Selegiline)2.1 ± 0.31:150
3-[(3-Chlorobenzyl)sulfanyl] Analog18.9 ± 2.71:45 (Estimated)

Biological Evaluation and Research Findings

In Vitro Studies

  • Cytotoxicity Screening: Demonstrated moderate activity against HeLa cells (IC50_{50} = 12.3 µM), with enhanced efficacy in combination with cisplatin.

  • Enzyme Inhibition: Preliminary assays show 34% inhibition of acetylcholinesterase at 10 µM, suggesting potential for Alzheimer’s disease research .

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp_{app} = 18.7 × 106^{-6} cm/s) due to lipophilic substituents .

  • Metabolism: Hepatic microsomal stability studies indicate CYP3A4-mediated oxidation as the primary metabolic pathway .

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (BBB) makes it a candidate for:

  • Neuropathic Pain Management: µ-Opioid receptor modulation .

  • Parkinson’s Disease: MAO-B inhibition to reduce dopamine degradation .

Anticancer Agents

  • Angiogenesis Inhibition: Preclinical models show suppression of VEGF expression in HT-29 colon carcinoma cells.

  • Apoptosis Induction: Caspase-3 activation observed in Jurkat T-cells at 25 µM .

Future Research Directions

  • Target Identification: Proteomic profiling to elucidate binding partners.

  • In Vivo Efficacy: Rodent models for pharmacokinetics and toxicity.

  • Structural Optimization: Modifying the sulfanyl group to enhance metabolic stability.

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